molecular formula C8H7BrN2 B13083480 2-(3-Amino-4-bromophenyl)acetonitrile

2-(3-Amino-4-bromophenyl)acetonitrile

Cat. No.: B13083480
M. Wt: 211.06 g/mol
InChI Key: CGWAPESLHIEWIX-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromophenyl)acetonitrile: is an organic compound with the molecular formula C8H7BrN2 It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 3-amino-4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-4-bromophenyl)acetonitrile typically involves the bromination of phenylacetonitrile followed by amination. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide . The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Amino-4-bromophenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like or over a catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like .

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-(3-Amino-4-bromophenyl)ethylamine.

    Oxidation: 2-(3-Nitro-4-bromophenyl)acetonitrile.

Scientific Research Applications

Chemistry: 2-(3-Amino-4-bromophenyl)acetonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can be used in the development of new bioactive molecules with potential therapeutic applications .

Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of drugs targeting specific biological pathways. It is used in the synthesis of molecules with anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromophenyl)acetonitrile and its derivatives involves interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Bromophenylacetonitrile
  • 2-Bromophenylacetonitrile
  • 4-Amino-3-bromophenylacetonitrile

Comparison: 2-(3-Amino-4-bromophenyl)acetonitrile is unique due to the presence of both amino and bromine substituents on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds with only one substituent. The presence of the amino group enhances its reactivity in nucleophilic substitution reactions, while the bromine atom provides a site for further functionalization .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

2-(3-amino-4-bromophenyl)acetonitrile

InChI

InChI=1S/C8H7BrN2/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3,11H2

InChI Key

CGWAPESLHIEWIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)N)Br

Origin of Product

United States

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